molecular formula C11H10F3N3 B13041349 3-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine

3-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine

Cat. No.: B13041349
M. Wt: 241.21 g/mol
InChI Key: MJEIABWYIDEODS-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine (CAS 1207970-12-4) is a high-value chemical scaffold in medicinal chemistry and drug discovery. This compound features a 5-aminopyrazole core, a structure recognized as a privileged template in the development of biologically active molecules . The 5-aminopyrazole system is a versatile building block for synthesizing complex nitrogen-containing heterocycles, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are common structures in pharmaceuticals . The incorporation of the 3-(trifluoromethyl)benzyl group is of particular research interest. This moiety is found in potent ligands for biological targets, such as the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole group in the adenosine receptor (AR) antagonist CVT 6975, which was investigated for its potent and selective binding to the human A 2B AR subtype . The trifluoromethyl group is known to enhance a molecule's lipophilicity, which can improve its bioavailability and metabolic stability, making it a critical feature in the design of new drug candidates . Consequently, this amine serves as a crucial synthetic intermediate for researchers developing novel therapeutic agents, especially in areas like inflammation, cancer, and infectious diseases . It is also investigated for its potential applications in agricultural chemistry as a starting point for new agrochemicals. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C11H10F3N3

Molecular Weight

241.21 g/mol

IUPAC Name

5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)8-3-1-2-7(4-8)5-9-6-10(15)17-16-9/h1-4,6H,5H2,(H3,15,16,17)

InChI Key

MJEIABWYIDEODS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=CC(=NN2)N

Origin of Product

United States

Preparation Methods

Pyrazole Core Construction via Hydrazine Condensation

The most versatile and widely documented method for synthesizing 5-aminopyrazoles, including trifluoromethyl-substituted derivatives, is the condensation of β-ketonitriles with hydrazines. This method is highly relevant for preparing this compound due to the presence of the trifluoromethyl group on the benzyl moiety and the amino group at position 5.

  • Mechanism : The terminal nitrogen of hydrazine attacks the carbonyl carbon of the β-ketonitrile, forming hydrazone intermediates. Subsequent intramolecular cyclization occurs via nucleophilic attack of the other nitrogen on the nitrile carbon, yielding the 5-aminopyrazole ring system (Scheme 1).

  • Application to Trifluoromethyl Substituted Compounds : For trifluoromethyl-substituted derivatives, α-trifluoroacetylbenzyl cyanide reacts with hydrazines to form hydrazone intermediates, which then cyclize to yield 5-amino-1H-pyrazoles with trifluoromethyl substitution at the 3-position.

  • Reaction Conditions : Typically carried out at room temperature or mild heating, often in polar aprotic solvents such as DMF or ethanol, with reaction times ranging from 1 to 5 hours.

Nucleophilic Substitution on Chloromethyl-Substituted Pyrazoles

An alternative approach involves nucleophilic substitution reactions on chloromethyl-substituted pyrazoles:

  • Method : Reaction of a chloromethyl-substituted pyrazole intermediate with an amine nucleophile (e.g., methylamine or benzylamine derivatives) under solvent conditions such as dimethyl sulfoxide (DMSO) at room temperature to moderate heating.

  • Advantages : This method allows for the introduction of the benzylamine moiety bearing trifluoromethyl substitution in a controlled manner.

  • Typical Yields : Moderate to high yields (up to ~88%) have been reported for similar nucleophilic substitution reactions leading to pyrazole-5-amine derivatives.

Direct N-Alkylation of Pyrazole Amines

Direct N-alkylation of pyrazole amines with trifluoromethylbenzyl halides or related electrophiles is another feasible route:

  • Procedure : Reaction of 1H-pyrazol-5-amine with 3-(trifluoromethyl)benzyl bromide or chloride under basic conditions (e.g., K2CO3 in acetonitrile or DMF) to afford the N-substituted pyrazole.

  • Considerations : The reaction requires careful control to avoid over-alkylation or side reactions.

Reaction Conditions and Optimization

Method Key Reagents/Intermediates Solvent(s) Temperature Yield (%) Notes
β-Ketonitrile + Hydrazine α-Trifluoroacetylbenzyl cyanide + hydrazine DMF, EtOH RT to 85 °C 38–79 Cyclization via hydrazone intermediate; mild heating
Nucleophilic Substitution Chloromethyl pyrazole + benzylamine derivative DMSO, DMF RT to 80 °C ~88 High selectivity; requires controlled stoichiometry
Direct N-Alkylation Pyrazol-5-amine + 3-(trifluoromethyl)benzyl halide Acetonitrile, DMF RT to reflux Moderate Base-mediated; risk of side reactions

Detailed Research Findings

Selectivity and Yield Enhancement

  • A patent describing preparation of trifluoromethyl-substituted pyrazoles highlights that controlling reaction temperature and stoichiometry enhances isomeric selectivity and yield, achieving up to 86.5% yield with 96:4 selectivity of desired isomer.

  • Use of acetic acid as a co-solvent and gradual addition of hydrazine improves reaction control and product purity.

Spectroscopic Characterization Supporting Preparation

  • IR spectroscopy confirms the presence of the amine group (~3300 cm⁻¹) and trifluoromethyl group signals.

  • ^1H NMR chemical shifts identify the pyrazole proton and benzyl protons, while ^19F NMR shows characteristic signals for the trifluoromethyl group at approximately −65 ppm.

  • Mass spectrometry (GC-MS or HRMS) confirms molecular weight and fragmentation patterns consistent with the trifluoromethylbenzyl-pyrazol-5-amine structure.

Thermal Stability and Reaction Robustness

  • Thermal analysis indicates that the trifluoromethyl group imparts stability to the pyrazole ring, with decomposition temperatures generally above 170 °C, allowing for moderate heating during synthesis without degradation.

  • Prolonged heating above 100 °C may lead to cleavage of the trifluoromethyl group, so reaction times and temperatures must be optimized.

Summary Table of Preparation Methods

Preparation Method Intermediate/Starting Material Reaction Type Key Conditions Advantages Limitations
β-Ketonitrile + Hydrazine α-Trifluoroacetylbenzyl cyanide Condensation & Cyclization DMF, RT to 85 °C, 1–5 h High regioselectivity, mild conditions Moderate yields, requires nitrile precursor
Nucleophilic Substitution Chloromethyl pyrazole + benzylamine Nucleophilic substitution DMSO, RT to 80 °C, 1–3 h High yield, scalable Requires chloromethyl intermediate
Direct N-Alkylation Pyrazol-5-amine + benzyl halide Alkylation Base, Acetonitrile, RT to reflux Simple, direct introduction Possible side reactions, moderate yield

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring and benzyl group undergo oxidation under controlled conditions:

Reagent/ConditionsMajor Product FormedYieldSource
H₂O₂ in acetic acid (40°C, 2 h)Pyrazole N-oxide derivative67%
KMnO₄ in aqueous acetone5-Hydroxy-pyrazole analog52%

Oxidation primarily targets the pyrazole ring’s nitrogen atoms or the benzyl methylene group, forming hydroxylated or N-oxide products.

Reduction Reactions

The amine group and trifluoromethyl-benzyl moiety participate in reductions:

Reagent/ConditionsMajor Product FormedSelectivitySource
NaBH₄ in methanol (RT, 1 h)Saturated pyrazoline derivative>90%
H₂/Pd-C (1 atm, ethanol)Debenzylated pyrazole-5-amine78%

Reductive amination with aldehydes (e.g., p-methoxybenzaldehyde) under solvent-free conditions yields N-alkylated derivatives in >85% efficiency .

Nucleophilic Substitution

The amine group acts as a nucleophile in coupling and alkylation reactions:

HATU-Mediated Coupling

Reaction with carboxylic acids (e.g., 3-amino-6-bromo-5-trifluoromethyl-pyrazine-2-carboxylic acid) using HATU and NEt₃ in NMP produces amides :

text
3-(Trifluoromethyl)-1H-pyrazol-5-amine + Acid → Amide product Conditions: NMP, RT, 10 min Yield: 70–85%

Microwave-Assisted Cyclocondensation

In ethanol under microwave irradiation (150°C, 15 min), the compound forms fused pyrazoloquinolinones via cyclocondensation with diketones and aldehydes :

text
Example: 5,5-Dimethylcyclohexane-1,3-dione + 2-methoxybenzaldehyde → Tetrahydro-2H-pyrazolo[3,4-b]quinolin-5(4H)-one Yield: 60–75%

Functionalization via Electrophilic Reagents

The trifluoromethyl-benzyl group directs electrophilic substitution:

ElectrophilePosition ModifiedProduct ApplicationSource
Br₂ (FeBr₃ catalyst)Para to trifluoromethylBrominated analog
HNO₃/H₂SO₄Benzyl ring meta positionNitro derivative

Halogenation occurs preferentially at the benzyl ring’s meta position relative to the trifluoromethyl group .

Cyclization and Ring Expansion

Under dehydrating conditions (e.g., p-TsCl in DCM), the compound undergoes cascade reactions to form thiadiazine intermediates, which rearrange into pyrazole derivatives :

text
Mechanism: (3 + 3)-Annulation → 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine → Dehydration → Pyrazole Yield: 91% (optimized)

Biological Derivatization

The amine group enables synthesis of pharmacologically active analogs:

  • Suzuki Coupling : Iodination at C5 (n-BuLi/I₂) followed by Pd-catalyzed cross-coupling with arylboronic acids yields COX-2 inhibitors (e.g., SC-560, celecoxib) .

  • Sulfonamide Formation : Reaction with sulfonyl chlorides produces A₃ adenosine receptor antagonists (Kᵢ = 11 nM) .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, releasing HF and forming aromatic byproducts.

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids/bases, cleaving the pyrazole-benzyl bond.

This compound’s versatility in nucleophilic, electrophilic, and cyclization reactions makes it a valuable scaffold for medicinal chemistry and materials science. Experimental protocols emphasize mild conditions and high functional group tolerance, enabling scalable synthesis of complex derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound has been studied for its potential as a pharmaceutical agent. In one study, derivatives of 3-(3-(trifluoromethyl)benzyl)-1H-pyrazole were synthesized and evaluated for their affinity towards adenosine receptors. Specifically, the conjugation of this compound to other scaffolds showed promising results in targeting human adenosine receptors, particularly the hA3 receptor, which is implicated in various pathological conditions .

Case Study: Adenosine Receptor Affinity
A study synthesized several derivatives of 3-(3-(trifluoromethyl)benzyl)-1H-pyrazole and tested their binding affinities. The best-performing derivative exhibited a Ki value of 11 nM at the hA3 receptor, demonstrating high selectivity over other subtypes . This indicates potential therapeutic applications in treating diseases where modulation of adenosine signaling is beneficial.

Material Science

Polymer Chemistry
The trifluoromethyl group in 3-(3-(trifluoromethyl)benzyl)-1H-pyrazol-5-amine enhances the chemical resistance and thermal stability of polymers. It has been utilized in the development of advanced materials that require enhanced durability and resistance to solvents and chemicals .

Data Table: Properties of Polymers with Trifluoromethyl Substituents

PropertyPolymer with TrifluoromethylStandard Polymer
Chemical ResistanceHighModerate
Thermal StabilityEnhancedStandard
Mechanical StrengthImprovedStandard

Agrochemicals

Pesticide Development
Research indicates that compounds like this compound can be effective in the synthesis of agrochemicals, including pesticides and herbicides. The unique properties imparted by the trifluoromethyl group contribute to better efficacy in pest control applications .

Case Study: Synthesis of Agrochemical Derivatives
In a recent study, various derivatives were synthesized from this compound to evaluate their effectiveness as herbicides. Some derivatives showed significant activity against common agricultural pests, indicating their potential use in crop protection strategies .

Fluorinated Compounds Research

The study of fluorinated compounds is crucial due to their stability and unique reactivity. This compound serves as a valuable building block for synthesizing other fluorinated compounds used across various industries, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

This compound replaces the benzyl group with a fluorophenyl substituent. Synthesized via a two-step process involving ethyl acetate/water partitioning and subsequent reaction with 1-fluoro-4-isocyanatobenzene, it achieved a 58% yield .

5-Methyl-1-[3-(trifluoromethoxy)benzyl]-3-(trifluoromethyl)-1H-pyrazol-4-amine

Featuring a trifluoromethoxybenzyl group and a methyl substituent on the pyrazole, this derivative demonstrated high synthetic efficiency (91% yield) and was characterized by distinct NMR signals (δ 2.09 for methyl, δ 5.34 for benzyl protons) . The trifluoromethoxy group may enhance lipophilicity, impacting membrane permeability in biological systems.

Pyrazole Derivatives with Varied Aromatic Substituents

3-(3-Fluorophenyl)-1H-pyrazol-5-amine and 3-Phenyl-1H-pyrazol-5-amine

These analogues lack the trifluoromethyl group but retain the pyrazole-amine core. Key spectral differences include NMR shifts for the aromatic protons (δ 6.83–7.37 for 3-fluorophenyl vs. δ 7.15–7.60 for phenyl), reflecting electronic effects of fluorine substitution .

3-(2-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

This regioisomer places the trifluoromethyl group on the ortho position of the phenyl ring. Conversion to its mercaptoacetamide derivative (34% yield) showed inhibitory activity against botulinum neurotoxin serotype A (BoNT/A), highlighting the importance of substituent positioning in bioactivity .

Impact of Regioisomerism on Activity

A study on 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine demonstrated that switching substituent positions (e.g., fluorophenyl from 3- to 4-position) abolished p38α MAP kinase inhibition but conferred nanomolar activity against cancer kinases (Src, B-Raf, EGFR) . This underscores the critical role of regiochemistry in modulating target specificity.

Biological Activity

3-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine, also known by its IUPAC name 3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data and case studies.

The compound has the molecular formula C10H8F3N3C_{10}H_{8}F_{3}N_{3} and a molecular weight of 255.24 g/mol. It is characterized by the presence of a trifluoromethyl group, which often enhances the biological activity of organic compounds.

PropertyValue
Molecular FormulaC10H8F3N3C_{10}H_{8}F_{3}N_{3}
Molecular Weight255.24 g/mol
Melting Point130 - 132 °C
Purity95%

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the formation of pyrazole rings through condensation reactions with appropriate precursors. Various methods have been reported in literature, emphasizing the importance of optimizing reaction conditions to achieve high yields and selectivity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrazole derivatives, including those similar to this compound. For instance, compounds with a trifluoromethyl group have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Case Study:
A study evaluated a series of pyrazole derivatives for their antimicrobial properties, revealing that compounds with trifluoromethyl substitutions exhibited enhanced inhibitory zones against bacteria such as E. coli and Staphylococcus aureus. The compound's structure was linked to its effectiveness, suggesting that the trifluoromethyl group plays a crucial role in enhancing biological activity .

Anti-inflammatory Activity

Pyrazole derivatives have also been studied for their anti-inflammatory properties. In particular, compounds similar to this compound have demonstrated potential as selective COX-2 inhibitors.

Research Findings:
In one study, several pyrazole derivatives were synthesized and tested for their COX-1 and COX-2 inhibitory activities. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac, suggesting strong anti-inflammatory potential .

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index
Compound A0.015.40540
Compound B0.0510.00200

Toxicological Profile

The toxicological data for this compound is limited; however, some studies suggest that similar compounds exhibit low acute toxicity levels. Safety data sheets indicate that while some irritant properties are noted, comprehensive toxicological assessments are necessary to fully understand the safety profile .

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